molecular formula C8H10N2O2 B2794270 4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridine-7-carboxylic acid CAS No. 1556315-73-1

4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridine-7-carboxylic acid

Cat. No.: B2794270
CAS No.: 1556315-73-1
M. Wt: 166.18
InChI Key: AZTZOVYXLBVKMO-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridine-7-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

There are two principal synthetic routes for preparing 4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine derivatives:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridine-7-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridine-2-carboxylic acid
  • 4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridine-3-carboxylic acid

Uniqueness

4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridine-7-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable scaffold in drug design and other applications.

Properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(12)7-3-1-2-6-4-5-9-10(6)7/h4-5,7H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTZOVYXLBVKMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2C(=CC=N2)C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1556315-73-1
Record name 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-7-carboxylic acid
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